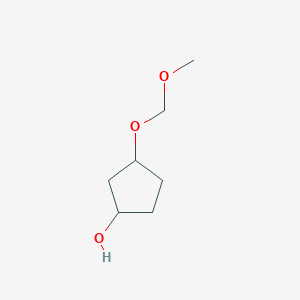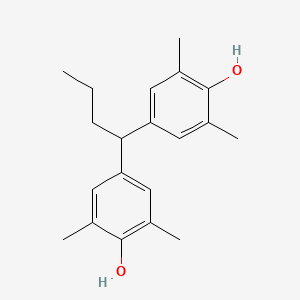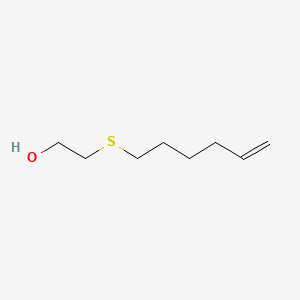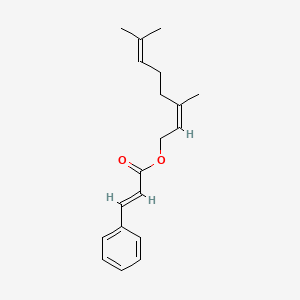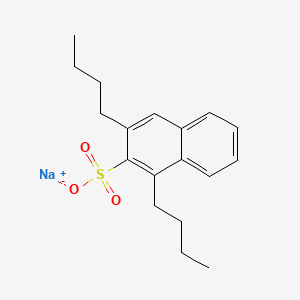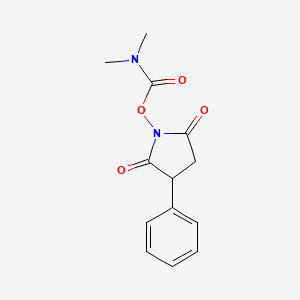![molecular formula C13H10Br2INO B12649917 2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7466-75-3](/img/structure/B12649917.png)
2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 402752 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer therapies.
Analyse Des Réactions Chimiques
NSC 402752 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 402752 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 402752 is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: NSC 402752 may have applications in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of NSC 402752 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, including:
Cellular Signaling: NSC 402752 may modulate cellular signaling pathways, leading to changes in cell behavior and function.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes and cellular functions.
Gene Expression: NSC 402752 may influence gene expression, leading to changes in protein synthesis and cellular responses.
Comparaison Avec Des Composés Similaires
NSC 402752 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound is also part of the National Cancer Institute’s Developmental Therapeutics Program and has similar applications in cancer research.
NSC 125973: Another compound with similar properties and applications in scientific research.
NSC 402752 stands out due to its specific molecular structure and unique properties, making it a valuable compound for various scientific studies.
Propriétés
Numéro CAS |
7466-75-3 |
|---|---|
Formule moléculaire |
C13H10Br2INO |
Poids moléculaire |
482.94 g/mol |
Nom IUPAC |
2-(2-bromopyridin-1-ium-1-yl)-1-(4-iodophenyl)ethanone;bromide |
InChI |
InChI=1S/C13H10BrINO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
Clé InChI |
DYDAFFKWWUAXCT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)I.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


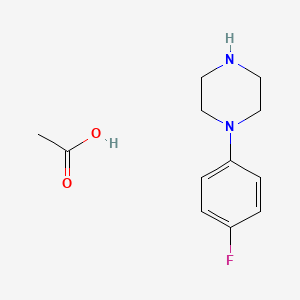

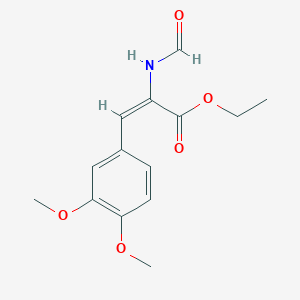

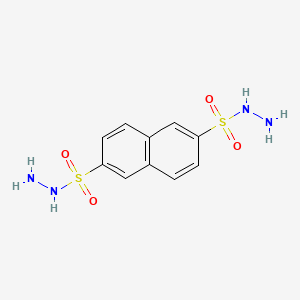
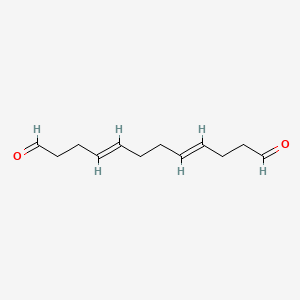
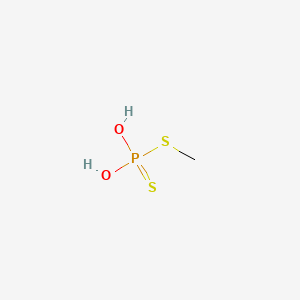
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
